Solabegron Hydrochloride

Descripción

BenchChem offers high-quality Solabegron Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Solabegron Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

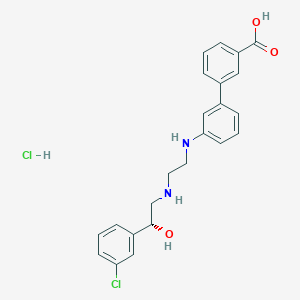

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C23H24Cl2N2O3 |

|---|---|

Peso molecular |

447.4 g/mol |

Nombre IUPAC |

3-[3-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoic acid;hydrochloride |

InChI |

InChI=1S/C23H23ClN2O3.ClH/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29;/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29);1H/t22-;/m0./s1 |

Clave InChI |

PMXCGBVBIRYFPR-FTBISJDPSA-N |

SMILES isomérico |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNC[C@@H](C3=CC(=CC=C3)Cl)O.Cl |

SMILES canónico |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O.Cl |

Origen del producto |

United States |

Solabegron Hydrochloride's Mechanism of Action in Urothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solabegron hydrochloride is a selective β3-adrenergic receptor (β3-AR) agonist that has been under investigation for the treatment of overactive bladder (OAB). While the primary mechanism for treating OAB with β3-AR agonists has traditionally focused on the relaxation of the detrusor smooth muscle, emerging evidence highlights a significant role for the urothelium in mediating these effects. This technical guide provides an in-depth exploration of the mechanism of action of Solabegron and, by extension, other β3-AR agonists, with a specific focus on their interaction with urothelial cells.

Core Mechanism: β3-Adrenergic Receptor Activation

Solabegron's primary molecular target is the β3-adrenergic receptor, a G-protein coupled receptor. The human bladder predominantly expresses the β3-AR subtype. Activation of β3-ARs in the detrusor muscle leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn initiates a signaling cascade resulting in smooth muscle relaxation and increased bladder capacity.

However, research has confirmed the presence of β3-ARs on urothelial cells, suggesting a more complex mechanism of action that involves communication between the urothelium and the underlying detrusor muscle and afferent nerves.

Quantitative Data on Solabegron Activity

While direct quantitative data on Solabegron's activity in human urothelial cells is limited in publicly available literature, studies on cell lines expressing the human β3-AR provide valuable insights into its potency and selectivity.

| Parameter | Value | Cell Line | Reference |

| EC50 | 22 ± 6 nM | Chinese Hamster Ovary (CHO) cells expressing human β3-AR | [1] |

| Intrinsic Activity | 90% of isoproterenol | CHO cells expressing human β3-AR | [1] |

| Selectivity | Minimal response in cells expressing β1-ARs or β2-ARs at 10,000 nM | CHO cells expressing human β1-AR and β2-AR | [1] |

| Intrinsic Activity (IA) at low β3-AR density | 0.68 (partial agonist) | CHO-K1 cells with β3-AR density approximating human bladder | [2] |

Signaling Pathways in Urothelial Cells

The signaling cascade initiated by Solabegron in urothelial cells appears to differ from that in detrusor smooth muscle cells. While the canonical pathway in smooth muscle involves adenylyl cyclase activation and cAMP production, studies with other β3-AR agonists in urothelial cells suggest a cAMP-independent mechanism.

A key pathway identified is the stimulation of nitric oxide (NO) synthesis and release. Activation of β3-ARs on urothelial cells has been shown to increase the activity of inducible nitric oxide synthase (iNOS), leading to the production and secretion of NO. This urothelium-derived NO can then act as a signaling molecule, potentially contributing to the relaxation of the adjacent detrusor muscle and modulating the activity of afferent nerves, thereby reducing urgency and frequency.

Figure 1: Proposed signaling pathway of Solabegron in urothelial cells.

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of Solabegron in urothelial cells can be adapted from established methodologies.

Urothelial Cell Culture

-

Primary Human Urothelial Cell Isolation and Culture:

-

Obtain human bladder tissue from cystectomy or autopsy specimens in accordance with ethical guidelines.

-

Separate the urothelium from the underlying lamina propria and detrusor muscle by enzymatic digestion (e.g., with Dispase II or Trypsin).

-

Plate the isolated urothelial cells on collagen-coated flasks or plates.

-

Culture the cells in a specialized urothelial cell medium (e.g., Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and epidermal growth factor).

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells upon reaching 70-80% confluency.

-

Figure 2: Workflow for primary human urothelial cell culture.

Nitric Oxide (NO) Release Assay

-

Griess Assay for Nitrite (B80452) Determination:

-

Culture urothelial cells in 24-well plates until confluent.

-

Wash the cells with a low-nitrite buffer (e.g., Krebs-Henseleit buffer).

-

Treat the cells with varying concentrations of Solabegron hydrochloride for a defined period.

-

Collect the supernatant from each well.

-

Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration, a stable metabolite of NO, by comparing the absorbance to a sodium nitrite standard curve.

-

Urothelial Barrier Function Assay

-

Transepithelial Electrical Resistance (TEER) Measurement:

-

Culture urothelial cells on permeable supports (e.g., Transwell® inserts) until a confluent monolayer is formed.

-

Measure the initial TEER using a voltohmmeter to confirm barrier integrity.

-

Add Solabegron hydrochloride to the apical or basolateral chamber.

-

Measure TEER at various time points after drug addition.

-

A significant change in TEER would indicate an effect of Solabegron on urothelial barrier function.

-

Potential Effects on Urothelial ATP Release and Gene Expression

While direct evidence for Solabegron is lacking, β3-AR activation in other tissues can influence ATP release and gene expression.

-

ATP Release: Urothelial cells are known to release ATP in response to various stimuli, which plays a role in sensory signaling. It is plausible that Solabegron could modulate this ATP release, thereby affecting bladder sensation. This can be investigated using luciferin-luciferase-based ATP assays on cultured urothelial cells.

-

Gene Expression: Long-term treatment with β3-AR agonists may alter the expression of genes involved in urothelial cell function, inflammation, and proliferation. Quantitative PCR (qPCR) or RNA sequencing could be employed to analyze changes in the expression of genes encoding for nitric oxide synthases, purinergic receptors, and inflammatory cytokines in urothelial cells following Solabegron treatment.

Conclusion and Future Directions

The mechanism of action of Solabegron hydrochloride in the bladder is multifaceted, extending beyond the direct relaxation of the detrusor muscle to involve significant contributions from the urothelium. The activation of β3-adrenergic receptors on urothelial cells, leading to the release of signaling molecules like nitric oxide, represents a key aspect of its therapeutic effect.

While the available data provides a strong foundation for understanding this mechanism, further research is imperative. Specifically, studies focusing on the direct effects of Solabegron on human urothelial cells are needed to:

-

Determine the binding affinity and functional potency of Solabegron at urothelial β3-ARs.

-

Elucidate the complete downstream signaling cascade in urothelial cells, including the roles of second messengers other than cAMP.

-

Quantify the effects of Solabegron on urothelial ATP release and its implications for sensory nerve modulation.

-

Assess the impact of Solabegron on urothelial barrier integrity.

-

Characterize the changes in gene expression profiles in urothelial cells following Solabegron treatment.

A comprehensive understanding of Solabegron's interaction with urothelial cells will not only refine our knowledge of its therapeutic action but also pave the way for the development of more targeted and effective treatments for overactive bladder and other urinary tract disorders.

References

- 1. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preclinical Animal Models for Solabegron Hydrochloride in Overactive Bladder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical animal models utilized in the research and development of Solabegron Hydrochloride for the treatment of overactive bladder (OAB). This document details the mechanism of action of Solabegron, summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols, and provides visual representations of relevant signaling pathways and experimental workflows.

Introduction to Solabegron and Overactive Bladder

Overactive bladder is a symptom complex characterized by urinary urgency, usually with increased frequency and nocturia, with or without urgency urinary incontinence, in the absence of urinary tract infection or other obvious pathology. The condition significantly impacts the quality of life for millions of individuals worldwide.

Solabegron (formerly known as GW427353) is a selective β3-adrenergic receptor agonist that has been investigated for the treatment of OAB.[1][2] The rationale for its use stems from the high expression of β3-adrenergic receptors in the detrusor muscle of the urinary bladder. Activation of these receptors leads to smooth muscle relaxation, thereby increasing bladder capacity and reducing the symptoms of OAB.

Mechanism of Action of Solabegron

Solabegron exerts its therapeutic effect through the selective activation of β3-adrenergic receptors located on the detrusor smooth muscle cells. This initiates a signaling cascade that results in bladder relaxation.

The β3-Adrenergic Receptor Signaling Pathway

The binding of Solabegron to the β3-adrenergic receptor, a G-protein coupled receptor, stimulates the adenylyl cyclase enzyme. This, in turn, increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and relaxation of the detrusor muscle. This relaxation allows the bladder to store urine at lower pressures, thereby increasing bladder capacity and reducing the urgency and frequency of urination.

Preclinical Animal Models for Overactive Bladder

A variety of animal models are employed to mimic the pathophysiology of OAB and to evaluate the efficacy of potential therapeutic agents like Solabegron. These models can be broadly categorized into those that induce detrusor overactivity through chemical irritation or neurological alterations.

Chemical Irritation Models

-

Acetic Acid-Induced OAB: Intravesical instillation of dilute acetic acid is a commonly used method to induce bladder irritation and subsequent detrusor overactivity in rodents. This model is characterized by an increased frequency of urination and a decreased bladder capacity.

-

Cyclophosphamide-Induced Cystitis: Systemic administration of cyclophosphamide (B585) (CYP) induces a robust inflammatory response in the bladder, leading to symptoms of OAB, including increased voiding frequency and bladder hyperactivity.[3][4] This model is widely used to study the mechanisms of bladder inflammation and to test the efficacy of anti-inflammatory and bladder-relaxing agents.

Spontaneous Hypertensive Rats (SHR)

Spontaneously hypertensive rats often exhibit detrusor overactivity as a comorbidity, making them a useful genetic model for studying OAB.

Quantitative Data from Preclinical Studies

While specific quantitative data for Solabegron in rat models of OAB is limited in publicly available literature, a key study by Hicks et al. (2007) provides valuable insights from a dog model.[1] The majority of rodent studies on β3-agonists have focused on the related compound, mirabegron.

Table 1: In Vitro Selectivity and Potency of Solabegron (GW427353) [1]

| Parameter | Cell Line | Receptor | Value |

| EC50 | Chinese Hamster Ovary (CHO) | Human β3-AR | 22 ± 6 nM |

| Intrinsic Activity | Chinese Hamster Ovary (CHO) | Human β3-AR | 90% of Isoproterenol |

| Response at 10,000 nM | CHO | β1-AR | <10% of Isoproterenol |

| Response at 10,000 nM | CHO | β2-AR | <10% of Isoproterenol |

Table 2: In Vivo Efficacy of Solabegron (GW427353) in an Acetic Acid-Induced Bladder Irritation Dog Model [1]

| Treatment | Parameter | Effect |

| Solabegron (GW427353) | Micturition Reflex Threshold | Increased the volume required to evoke micturition |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical evaluation of Solabegron and other OAB therapeutics.

Cyclophosphamide-Induced Cystitis in Rats

Objective: To induce a state of bladder inflammation and overactivity mimicking human OAB.

Protocol:

-

Animals: Female Sprague-Dawley rats (200-250g) are commonly used.

-

Induction: A single intraperitoneal (i.p.) injection of cyclophosphamide (150 mg/kg) is administered.[3]

-

Model Development: Animals typically develop cystitis and OAB symptoms within 24-48 hours post-injection.

-

Confirmation: The development of OAB is confirmed through urodynamic assessment (cystometry), which demonstrates increased voiding frequency and decreased bladder capacity.

Conscious Cystometry in Rats

Objective: To assess bladder function and the effects of drug treatment on urodynamic parameters in a conscious state, which more closely resembles the clinical setting.

Protocol:

-

Surgical Preparation:

-

Animals are anesthetized, and a small incision is made in the abdomen to expose the bladder.

-

A polyethylene (B3416737) catheter (PE-50) is implanted into the bladder dome and secured with a purse-string suture.

-

The catheter is tunneled subcutaneously to the back of the neck and externalized.

-

Animals are allowed to recover for 3-5 days.

-

-

Cystometry Procedure:

-

On the day of the experiment, the rat is placed in a metabolic cage.

-

The bladder catheter is connected to a pressure transducer and a syringe pump via a three-way stopcock.

-

Saline is infused into the bladder at a constant rate (e.g., 10 mL/hr).

-

Intravesical pressure is continuously recorded.

-

-

Parameters Measured:

-

Bladder Capacity: The volume of infused saline at which a micturition contraction occurs.

-

Voiding Frequency: The number of micturition cycles over a defined period.

-

Micturition Pressure: The peak pressure during a voiding contraction.

-

Basal Pressure: The pressure in the bladder between contractions.

-

Non-voiding Contractions: Spontaneous bladder contractions that do not result in voiding.

-

Experimental and Logical Workflows

The preclinical evaluation of a potential OAB therapeutic like Solabegron follows a structured workflow designed to assess its efficacy and mechanism of action.

Preclinical Drug Development Workflow for OAB

This workflow outlines the typical stages involved in the preclinical assessment of a new drug candidate for overactive bladder.

Experimental Workflow for a Conscious Cystometry Study

This diagram illustrates the sequential steps of a typical conscious cystometry experiment in a rat model of OAB.

Conclusion

Preclinical animal models are indispensable tools for the evaluation of novel therapeutics for overactive bladder. While the available data for Solabegron in rodent models is not as extensive as for other β3-agonists, the findings from dog models provide a strong rationale for its mechanism of action and potential efficacy. The detailed experimental protocols and workflows presented in this guide offer a framework for researchers and drug development professionals to design and execute robust preclinical studies in the field of OAB. Further research focusing on generating quantitative data for Solabegron in validated rat models of OAB will be crucial for its continued development and potential translation to the clinic.

References

- 1. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ics.org [ics.org]

- 4. "Mediators Of Bladder Dysfunction In A Rat Model Of Cyclophosphamide-In" by Katharine Beca [scholarworks.uvm.edu]

Solabegron Hydrochloride: A Technical Overview of its Crystal Structure and Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solabegron hydrochloride is a selective β3-adrenergic receptor agonist that has been investigated for the treatment of overactive bladder and irritable bowel syndrome.[1] This technical guide provides a comprehensive overview of the molecular properties of Solabegron hydrochloride, outlines the experimental protocols for its characterization, and describes its mechanism of action through the β3-adrenergic signaling pathway. While specific crystallographic data for Solabegron hydrochloride is not publicly available, this document details the standard methodology for determining its crystal structure.

Molecular Properties

Solabegron hydrochloride is the hydrochloride salt of Solabegron.[2] The molecular and physicochemical properties of both the free base and the hydrochloride salt are summarized below.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 3'-[(2-{[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino}ethyl)amino]-[1,1'-biphenyl]-3-carboxylic acid hydrochloride | [2] |

| Synonyms | Solabegron HCl, GW-427353 | [1][2] |

| CAS Number | 451470-34-1 | [1][2] |

| Chemical Formula | C₂₃H₂₄Cl₂N₂O₃ | [2] |

| Molecular Weight | 447.36 g/mol | [2][3] |

Physicochemical Properties of Solabegron (Free Base)

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₃ClN₂O₃ | [4] |

| Molecular Weight | 410.9 g/mol | [4] |

| logP | 1.61 | |

| pKa (Strongest Acidic) | 4.01 | [2] |

| pKa (Strongest Basic) | 9.02 | [2] |

| Polar Surface Area | 81.59 Ų | [2] |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 5 | |

| Rotatable Bonds | 9 |

Crystal Structure (Hypothetical Determination)

As of the latest available information, the single-crystal X-ray diffraction data for Solabegron Hydrochloride has not been publicly disclosed. This section outlines a standard experimental protocol for the determination of its crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization:

-

Slow evaporation of a saturated solution of Solabegron Hydrochloride in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or acetone/water) at a constant temperature.

-

Vapor diffusion, where a solution of the compound is allowed to equilibrate with a vapor of a less soluble solvent.

-

Cooling crystallization, involving the gradual cooling of a saturated solution.

-

-

Crystal Mounting and Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

The structural model is refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

-

The following diagram illustrates a general workflow for single-crystal X-ray crystallography.

Molecular Pharmacology and Signaling Pathway

Solabegron is a selective agonist for the β3-adrenergic receptor.[1] This receptor is a member of the G-protein coupled receptor (GPCR) family.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of Solabegron to the β3-adrenergic receptor.

-

Membrane Preparation:

-

Cell membranes expressing the human β3-adrenergic receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells).

-

Cells are homogenized and centrifuged to isolate the membrane fraction.

-

-

Binding Assay:

-

Membrane preparations are incubated with a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of unlabeled Solabegron.

-

The reaction is incubated to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of Solabegron that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The binding affinity (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Signaling Pathway

Activation of the β3-adrenergic receptor by Solabegron initiates a downstream signaling cascade.

-

Receptor Activation: Solabegron binds to the β3-adrenergic receptor on the cell surface.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gs protein.

-

Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A Activation: cAMP binds to and activates Protein Kinase A (PKA).

-

Cellular Response: PKA phosphorylates downstream targets, leading to various cellular responses, such as smooth muscle relaxation.

The following diagram illustrates the β3-adrenergic receptor signaling pathway.

Conclusion

Solabegron hydrochloride is a selective β3-adrenergic receptor agonist with well-defined molecular properties. While its specific crystal structure remains to be publicly detailed, standard crystallographic techniques can be employed for its determination. The pharmacological activity of Solabegron is mediated through the Gs-protein coupled β3-adrenergic receptor, leading to an increase in intracellular cAMP and subsequent cellular responses. This technical guide provides a foundational understanding for researchers and professionals involved in the development and study of this and similar compounds.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Pharmacokinetics and Biodistribution of Solabegron Hydrochloride in vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solabegron Hydrochloride, also known by its development code GW-427353, is a selective agonist for the β3-adrenergic receptor. It has been investigated for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS). Understanding the in vivo pharmacokinetics (PK) and biodistribution of this compound is critical for predicting its efficacy and safety profile. This technical guide provides a comprehensive overview of the available preclinical data on the absorption, distribution, metabolism, and excretion (ADME) of Solabegron Hydrochloride.

Pharmacokinetics

The in vivo pharmacokinetic profile of Solabegron has been primarily characterized in canine models. These studies provide essential data on the plasma concentration of the drug following intravenous administration.

Data Presentation: Pharmacokinetics in Dogs

A key preclinical study provides insight into the plasma concentrations of Solabegron following intravenous (i.v.) administration in anesthetized dogs.[1]

| Dose (i.v.) | Average Plasma Concentration (ng/mL) | Average Plasma Concentration (µM) |

| 1 mg/kg | 2130 | 4.8 |

| 3 mg/kg | 3343 | 7.5 |

Data extracted from Hicks et al., 2007.[1]

Biodistribution

Currently, there is a lack of publicly available in vivo biodistribution data for Solabegron Hydrochloride in any animal model. Tissue distribution studies are crucial for understanding the extent to which a drug penetrates its target tissues and to identify potential off-target accumulation that could lead to toxicity. The high plasma protein binding of Solabegron (99.3% in dogs) suggests that its distribution into tissues may be limited.[1]

Experimental Protocols

The following section details the methodologies employed in the key in vivo pharmacokinetic study of Solabegron.

In Vivo Pharmacokinetic Study in Dogs

Animal Model:

Drug Administration:

-

Route: Intravenous (i.v.) bolus injection.[2]

-

Doses: 1 mg/kg and 3 mg/kg.[1]

-

Vehicle: Polyethylene glycol 400.[2]

Sample Collection:

-

Biological Matrix: Plasma.[1]

-

Blood samples (200 µL) were collected following each voiding event induced by intravesical acetic acid infusion.[1][2]

Analytical Method:

-

While the specific analytical method for quantifying Solabegron in the dog plasma samples is not detailed in the primary publication, LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) is the standard method for the quantitative analysis of small molecules in biological matrices and is a plausible technique used for this type of study.

Signaling Pathway and Experimental Workflow

Mechanism of Action Signaling Pathway

Solabegron is a selective β3-adrenergic receptor agonist. Its therapeutic effects, particularly in the context of overactive bladder, are mediated through the relaxation of the detrusor muscle. In other tissues, such as enteric neurons, its action can be indirect, involving the release of other signaling molecules like somatostatin (B550006).[3]

Caption: Signaling pathway of Solabegron's mechanism of action.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates the general workflow for the in vivo pharmacokinetic study of Solabegron in the canine model.

Caption: Workflow for the in vivo pharmacokinetic study of Solabegron.

Conclusion

The available preclinical data on Solabegron Hydrochloride provides foundational knowledge of its in vivo pharmacokinetic properties, primarily in dogs. The intravenous administration studies confirm systemic exposure. However, a comprehensive understanding of the compound's ADME profile is limited by the lack of publicly accessible data on oral bioavailability, detailed pharmacokinetic parameters (Cmax, Tmax, AUC, t½), and its tissue biodistribution. Further research and disclosure of such data would be invaluable for a complete assessment of Solabegron's therapeutic potential and safety. The provided experimental protocols and pathway diagrams offer a framework for researchers engaged in the development of similar β3-adrenergic receptor agonists.

References

Investigational Studies of Solabegron for Irritable Bowel Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solabegron (B109787) (formerly GW427353) is a selective β3-adrenergic receptor agonist that has been under investigation for the treatment of irritable bowel syndrome (IBS).[1][2] This technical guide provides a comprehensive overview of the clinical and preclinical studies evaluating the efficacy, safety, and mechanism of action of solabegron in the context of IBS. The information is intended for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

Solabegron exerts its effects through the selective activation of the β3-adrenergic receptor.[1] These receptors are present on various cells, including adipocytes and enteric neurons.[3] The proposed mechanism of action for solabegron in IBS involves its ability to induce visceral analgesia.[1] This is achieved through the release of somatostatin (B550006) from adipocytes upon β3-adrenergic receptor stimulation.[1][3] Somatostatin, in turn, acts on enteric neurons to reduce their hyperexcitability, which is a key factor in the visceral pain associated with IBS.[3] Furthermore, β3-adrenergic receptor agonists have been shown to inhibit cholinergic contractions in human colonic tissue, suggesting a potential role in modulating gut motility.[4][5]

Signaling Pathway

The signaling cascade initiated by solabegron binding to the β3-adrenergic receptor leading to its therapeutic effects in IBS is depicted below.

Caption: Solabegron's signaling pathway in visceral analgesia.

Clinical Studies

A key clinical investigation of solabegron in IBS was a Phase IIa, randomized, double-blind, placebo-controlled, crossover study.[6]

Table 1: Summary of Phase IIa Clinical Trial Design for Solabegron in IBS

| Parameter | Description |

| Official Title | A Randomized, Double-Blind, Placebo-Controlled, Crossover, Phase IIa Study to Evaluate Efficacy and Safety of the Beta-3-Adrenergic Receptor Agonist Solabegron in Subjects With Irritable Bowel Syndrome.[6] |

| Study Population | 102 adult subjects (18-65 years) diagnosed with IBS according to Rome II criteria.[1][6] |

| Inclusion Criteria | Diagnosis of IBS meeting Rome II criteria and a screening pain score of >1.5 (on a 0-4 scale).[6] |

| Exclusion Criteria | Subjects not meeting Rome II criteria for IBS; no bowel movement for 7 days during the screening period.[6] |

| Dosage | Solabegron 200 mg twice daily. |

| Treatment Periods | Two 6-week treatment periods separated by a washout period. |

| Primary Outcome | Average adequate relief rate of IBS pain or discomfort during the last 4 weeks of each treatment period.[6] |

| Secondary Outcomes | Blood levels of solabegron and its active metabolite, quality of life questionnaires, ECG, vital signs, adverse events, and clinical laboratory tests.[6] |

Clinical Efficacy

The Phase IIa study demonstrated that solabegron led to a significant reduction in pain associated with IBS and showed a trend for greater improvement in quality of life when compared to placebo.[1] Specifically, patients receiving solabegron reported greater improvements in 7 out of 9 domains of the IBS-30 quality of life questionnaire, including emotional health, mental health, sleep, energy, food/diet, social, and role-physical aspects.

Safety and Tolerability

In the Phase IIa trial, solabegron was reported to have a tolerability profile similar to that of placebo.[1]

Preclinical Investigations

Preclinical studies have been instrumental in elucidating the mechanism of action of solabegron.

Experimental Protocol: In Vitro Studies on Human Enteric Neurons

A key study investigated the effects of solabegron (GW427353) on human submucous neurons to understand its neurophysiological effects.[3]

Objective: To determine the mode of action of GW427353 on the excitability of human submucous neurons.[3]

Methodology:

-

Tissue Preparation: Human submucosal plexus preparations were obtained from surgical specimens.

-

Neuronal Recording: Voltage-sensitive dye imaging was utilized to record the electrical activity of submucous neurons.

-

Drug Application: GW427353 was applied to the preparations to observe its effect on neuronal excitability.

-

Somatostatin Measurement: An enzyme-linked immunosorbent assay (ELISA) was used to measure the release of somatostatin from human primary adipocytes in response to GW427353.[3]

Key Findings: The study concluded that the inhibitory action of GW427353 on human submucous neurons involves the release of somatostatin, which then stimulates inhibitory SST2 receptors on these neurons.[3] This provided a direct neurophysiological correlate to the visceral analgesic effects observed in clinical settings.[3]

Experimental Workflow

The workflow for the preclinical investigation of solabegron's effect on enteric neuron excitability is illustrated below.

References

- 1. Solabegron - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The beta3-adrenoceptor agonist GW427353 (Solabegron) decreases excitability of human enteric neurons via release of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]

Solabegron Hydrochloride: A Technical Guide to its Mechanism of Action in Bladder Smooth Muscle Relaxation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solabegron (B109787) hydrochloride is a selective agonist for the β3-adrenergic receptor (β3-AR), a key mediator of smooth muscle relaxation in the urinary bladder.[1][2][3] This technical guide provides an in-depth overview of the pharmacological effects of solabegron on bladder smooth muscle, with a focus on its mechanism of action, supported by experimental data and detailed protocols. The information presented is intended to support further research and drug development efforts in the field of urology, particularly for conditions such as overactive bladder (OAB).

Core Mechanism of Action: β3-Adrenergic Receptor Activation

Solabegron exerts its therapeutic effect by selectively binding to and activating β3-adrenergic receptors predominantly expressed on the detrusor smooth muscle of the urinary bladder.[1][4] This activation initiates a signaling cascade that leads to the relaxation of the bladder smooth muscle, thereby increasing bladder capacity and reducing the symptoms of OAB.[1][2]

Signaling Pathway

The binding of solabegron to the β3-AR triggers the activation of adenylyl cyclase through a stimulatory G-protein (Gs). Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5][6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of the bladder smooth muscle cells.

Quantitative Data

The following tables summarize the quantitative data from key in vitro and clinical studies, demonstrating the efficacy and selectivity of solabegron.

Table 1: In Vitro Potency and Selectivity of Solabegron

| Parameter | Species | Cell Line/Tissue | Value | Reference |

| EC50 (cAMP accumulation) | Human | CHO cells expressing human β3-AR | 22 ± 6 nM | [5][6] |

| Intrinsic Activity (vs. Isoproterenol) | Human | CHO cells expressing human β3-AR | 90% | [5][6] |

| β3-AR Selectivity vs. β1-AR | Human | CHO-K1 cells | 21.3-fold | [7] |

| β3-AR Selectivity vs. β2-AR | Human | CHO-K1 cells | >362-fold | [7] |

Table 2: Clinical Efficacy of Solabegron in Overactive Bladder (Phase II Study)

| Parameter | Solabegron Dose | Change from Baseline | Placebo Comparison | p-value | Reference |

| Incontinence Episodes per 24h | 125 mg (twice daily) | -65.6% | 21% adjusted mean difference | 0.025 | [7] |

| Frequency of Urination per 24h | 125 mg (twice daily) | Statistically significant reduction | -0.8 | 0.036 | [7] |

| Volume of Urine Voided | 125 mg (twice daily) | Statistically significant increase | +27% | <0.001 | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

In Vitro Bladder Smooth Muscle Relaxation Assay

This protocol is adapted from studies on isolated bladder tissues.[2][5][6]

Detailed Methodology:

-

Tissue Preparation:

-

Strip Mounting:

-

Pre-contraction:

-

A stable baseline tension is established.

-

The bladder strips are then pre-contracted with a contractile agent such as carbachol (B1668302) (e.g., 5 x 10⁻⁷ M) to induce a sustained tone.[9]

-

-

Drug Application:

-

Data Acquisition and Analysis:

-

Changes in isometric tension are recorded using a force transducer.

-

The relaxation induced by solabegron is expressed as a percentage of the pre-contraction induced by carbachol.

-

Concentration-response curves are plotted, and EC₅₀ values are calculated.

-

cAMP Accumulation Assay

This protocol is based on studies using Chinese Hamster Ovary (CHO) cells expressing the human β3-adrenergic receptor.[5][6][7]

Detailed Methodology:

-

Cell Culture:

-

Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human β3-adrenergic receptor are cultured under standard conditions.[7]

-

-

Cell Seeding:

-

Cells are seeded into 384-well plates at an appropriate density (e.g., 625 cells/well) and allowed to adhere.[4]

-

-

Agonist Stimulation:

-

The culture medium is removed, and cells are incubated with varying concentrations of solabegron for 30 minutes at 37°C.[7]

-

The incubation is performed in the presence of a phosphodiesterase inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.[7]

-

-

cAMP Measurement:

-

Data Analysis:

-

Concentration-response curves are generated by plotting the cAMP levels against the logarithm of the solabegron concentration.

-

The EC₅₀ value, which is the concentration of solabegron that produces 50% of the maximal response, is calculated.

-

The intrinsic activity is determined by comparing the maximal response of solabegron to that of a full β-AR agonist, such as isoproterenol.[5][6]

-

Conclusion

Solabegron hydrochloride is a potent and selective β3-adrenergic receptor agonist that induces bladder smooth muscle relaxation through the canonical Gs-adenylyl cyclase-cAMP signaling pathway. The experimental data robustly support its mechanism of action and clinical efficacy in treating the symptoms of overactive bladder. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic potential of solabegron and other β3-AR agonists.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. KoreaMed Synapse [synapse.koreamed.org]

- 3. Long-term treatment with the beta-3 adrenoceptor agonist, mirabegron ameliorates detrusor overactivity and restores cyclic adenosine monophosphate (cAMP) levels in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effects of a new selective beta3-adrenoceptor agonist (GW427353) on spontaneous activity and detrusor relaxation in human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Solabegron Hydrochloride's Receptor Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solabegron (B109787) (formerly GW427353) is a potent and selective agonist of the human beta-3 adrenergic receptor (β3-AR), a G-protein coupled receptor (GPCR) predominantly expressed in the urinary bladder and adipose tissue. Its selective action on the β3-AR leads to detrusor muscle relaxation, making it a therapeutic candidate for overactive bladder (OAB). A thorough in vitro characterization of its receptor selectivity is paramount to understanding its pharmacological profile and predicting its clinical safety and efficacy. This technical guide provides a comprehensive overview of the in vitro receptor selectivity of Solabegegron Hydrochloride, detailing its functional activity at adrenergic receptors and outlining the experimental protocols for key assays.

Receptor Selectivity Profile of Solabegron

The in vitro selectivity of Solabegron has been primarily characterized through functional assays measuring cyclic adenosine (B11128) monophosphate (cAMP) accumulation in engineered cell lines expressing specific human adrenergic receptor subtypes.

Functional Activity at Beta-Adrenergic Receptors

Solabegron demonstrates high functional selectivity for the human β3-AR over the β1-AR and β2-AR subtypes. This is evident from the significant difference in the half-maximal effective concentrations (EC50) obtained from cAMP accumulation assays in Chinese Hamster Ovary (CHO-K1) cells stably expressing the respective human receptors.

| Receptor Subtype | Solabegron EC50 (nM) | Solabegron Intrinsic Activity (vs. Isoproterenol) | Reference |

| Human β3-AR | 27.6 ± 9.08 | 0.96 ± 0.03 | [1] |

| Human β3-AR | 22 ± 6 | 90% | [2] |

| Human β1-AR | 588 ± 105 | 0.60 ± 0.04 | [1] |

| Human β2-AR | >10,000 | 0.33 ± 0.04 | [1] |

Table 1: Functional Potency and Intrinsic Activity of Solabegron at Human β-Adrenergic Receptors.

Based on these functional data, the selectivity of Solabegron for the β3-AR is approximately 21-fold higher than for the β1-AR and more than 362-fold higher than for the β2-AR.[1] Another study reported a minimal response in cells expressing either β1-ARs or β2-ARs at concentrations up to 10,000 nM.[2]

Off-Target Liability

Experimental Protocols

The following sections detail the methodologies for the key in vitro assays used to characterize the receptor selectivity of Solabegron.

Radioligand Binding Assays for Beta-Adrenergic Receptors

Radioligand binding assays are employed to determine the binding affinity (Ki) of a test compound for a specific receptor. While specific Ki values for Solabegron are not available in the reviewed literature, a standard protocol for such an assay is provided below.

Objective: To determine the binding affinity of a test compound for human β1, β2, and β3-adrenergic receptors.

Materials:

-

Cell Lines: CHO-K1 cells stably expressing human β1, β2, or β3-adrenergic receptors.

-

Radioligand: [¹²⁵I]-Iodocyanopindolol (for β1 and β2-ARs), [³H]-L-748,337 (for β3-AR).

-

Non-specific binding control: Propranolol (for β1 and β2-ARs), SR 59230A (for β3-AR).

-

Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).

-

Test Compound: Solabegron Hydrochloride.

Protocol:

-

Membrane Preparation:

-

Culture CHO-K1 cells expressing the target receptor to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh membrane preparation buffer and repeat the centrifugation step.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound (Solabegron).

-

To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of the appropriate non-specific binding control.

-

To determine total binding, a separate set of wells should contain only the radioligand and assay buffer.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cAMP, providing a measure of its functional activity as an agonist or antagonist.

Objective: To determine the functional potency (EC50) and efficacy of Solabegron at human β-adrenergic receptors.

Materials:

-

Cell Lines: CHO-K1 cells stably expressing human β1, β2, or β3-adrenergic receptors.

-

Cell Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection agent (e.g., G418).

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Test Compound: Solabegron Hydrochloride.

-

Reference Agonist: Isoproterenol.

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).

Protocol:

-

Cell Culture and Plating:

-

Culture the CHO-K1 cells expressing the target receptor in appropriate cell culture medium.

-

Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of Solabegron and the reference agonist (Isoproterenol) in stimulation buffer.

-

Remove the culture medium from the cells and replace it with the compound dilutions.

-

Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the instructions of the chosen cAMP assay kit.

-

Perform the cAMP detection assay following the manufacturer's protocol. This typically involves a competitive immunoassay format.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Quantify the amount of cAMP produced in each well based on the standard curve.

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Determine the EC50 value by non-linear regression analysis.

-

Calculate the intrinsic activity of Solabegron by expressing its maximal response as a percentage of the maximal response to the full agonist Isoproterenol.

-

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. researchgate.net [researchgate.net]

- 3. Safety and tolerability of β3-adrenoceptor agonists in the treatment of overactive bladder syndrome - insight from transcriptosome and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solabegron Hydrochloride in Isolated Bladder Tissue Bath Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Solabegron Hydrochloride in isolated bladder tissue bath studies to investigate its relaxant effects on detrusor smooth muscle.

Introduction

Solabegron (also known as GW427353) is a selective β3-adrenergic receptor (β3-AR) agonist that has been investigated for the treatment of overactive bladder (OAB).[1] The primary mechanism of action involves the relaxation of the bladder's detrusor smooth muscle, leading to an increase in bladder capacity.[2] Functional studies have demonstrated that adrenoceptor agonist-evoked relaxation in the human bladder is primarily mediated by β3-ARs.[3] Isolated tissue bath (organ bath) studies are a fundamental in vitro method to characterize the pharmacological properties of compounds like Solabegron on bladder contractility.[4]

Mechanism of Action

Solabegron selectively activates β3-adrenoceptors on the surface of detrusor smooth muscle cells. This activation stimulates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn is thought to phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation. There is also evidence suggesting the involvement of large-conductance Ca2+-activated potassium channels (BKCa channels) in the relaxation process.

Signaling Pathway of Solabegron in Detrusor Smooth Muscle

Caption: Signaling pathway of Solabegron in detrusor smooth muscle cells.

Quantitative Data Summary

| Parameter | Value | Species/System | Notes | Reference |

| EC50 (cAMP Accumulation) | 22 ± 6 nM | Chinese Hamster Ovary (CHO) cells expressing human β3-AR | This value reflects the concentration of Solabegron required to elicit a half-maximal increase in cAMP levels, indicating receptor activation. | [3] |

| Intrinsic Activity | 90% of Isoproterenol | CHO cells expressing human β3-AR | Demonstrates that Solabegron is a high-efficacy agonist at the human β3-AR. | [3] |

| pEC50 (Tissue Relaxation) | Not Available | - | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. | - |

| Emax (Tissue Relaxation) | Not Available | - | The maximum relaxation response achievable with the compound. | - |

Experimental Protocols

This section provides a detailed methodology for conducting isolated bladder tissue bath studies to evaluate the effects of Solabegron Hydrochloride.

Tissue Preparation

-

Source: Obtain urinary bladders from a suitable animal model (e.g., rat, guinea pig, pig, or dog) or from human donors with appropriate ethical approval.[4]

-

Dissection: Immediately place the excised bladder in cold (4°C), oxygenated Krebs-Henseleit solution.

-

Remove any adhering fat and connective tissue.

-

Open the bladder longitudinally and gently remove the urothelium by sharp dissection to isolate the detrusor smooth muscle.

-

Cut the detrusor muscle into longitudinal strips, approximately 2-3 mm in width and 5-10 mm in length.

Experimental Setup and Conditions

-

Tissue Bath: Mount the isolated detrusor strips in organ baths (10-25 mL capacity) containing Krebs-Henseleit solution.

-

Attachment: Attach one end of the strip to a fixed hook and the other to an isometric force transducer to record changes in muscle tension.

-

Physiological Solution: The Krebs-Henseleit solution should have the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.

-

Gassing: Continuously bubble the solution with carbogen (B8564812) (95% O2, 5% CO2) to maintain a pH of approximately 7.4.

-

Temperature: Maintain the temperature of the organ bath at 37°C using a circulating water bath.

-

Equilibration: Allow the tissue strips to equilibrate for at least 60 minutes under a resting tension of 1-2 grams. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

Experimental Procedure

-

Viability Check: After equilibration, assess the viability of the tissue strips by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).

-

Pre-contraction: Following a washout period and return to baseline tension, induce a stable, submaximal contraction using a contractile agonist. Carbachol (a muscarinic receptor agonist) is commonly used at a concentration that elicits approximately 50-70% of the maximal response (e.g., 1 µM).[4]

-

Cumulative Concentration-Response Curve: Once a stable contractile plateau is achieved, add Solabegron Hydrochloride to the organ bath in a cumulative manner, with concentrations typically ranging from 1 nM to 10 µM. Allow the tissue to reach a steady-state response at each concentration before adding the next.

-

Data Analysis: Record the relaxation at each concentration of Solabegron as a percentage of the pre-induced contraction. Plot the concentration-response data to determine the pEC50 (-log EC50) and the maximum relaxation (Emax).

Experimental Workflow

References

- 1. Solabegron: a potential future addition to the β-3 adrenoceptor agonist armamentarium for the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β3‐Adrenoceptor Agonist Effects on the Urinary Bladder Beyond Detrusor Relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cell-based Assay for Measuring Solabegron Hydrochloride-induced cAMP Production

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Solabegron (B109787) is a selective agonist for the β3-adrenergic receptor (β3-AR), a member of the G-protein coupled receptor (GPCR) family.[1][2] The β3-AR is primarily expressed in adipocytes and bladder smooth muscle.[3][4] Upon activation by an agonist like Solabegron, the β3-AR couples to the stimulatory G-protein (Gs). This activation stimulates adenylyl cyclase to increase the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5] The measurement of intracellular cAMP levels is a critical method for evaluating the potency and efficacy of β3-AR agonists. This application note provides a detailed protocol for quantifying Solabegron-induced cAMP production in a cell-based format using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF®) technology.

Assay Principle

This assay employs a competitive immunoassay format to quantify cAMP levels within cell lysates. The principle relies on the competition between native cAMP produced by the cells and a d2-labeled cAMP tracer for binding to a specific anti-cAMP antibody labeled with a Europium cryptate. When these components are in close proximity, the excitation of the Europium cryptate donor fluorophore results in a Fluorescence Resonance Energy Transfer (FRET) to the d2 acceptor, which then emits a specific fluorescent signal.

An increase in intracellular cAMP from Solabegron stimulation will compete with the d2-labeled cAMP for antibody binding sites. This competition leads to a decrease in the FRET signal, which is inversely proportional to the concentration of cAMP in the sample.[6][7][8] This robust, no-wash method is well-suited for high-throughput screening.[9][10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key molecular interactions and the overall experimental procedure.

Caption: Solabegron signal transduction pathway.

Caption: HTRF cAMP assay experimental workflow.

Experimental Protocol

This protocol is optimized for a 384-well plate format. Adjust volumes proportionally for other plate types.

I. Materials and Reagents

-

Cells: CHO-K1 or HEK293 cells stably expressing the human β3-adrenergic receptor.

-

Solabegron Hydrochloride: Prepare a stock solution (e.g., 10 mM in DMSO) and perform serial dilutions in assay buffer.

-

Positive Control: Isoproterenol (a non-selective beta-adrenergic agonist).

-

Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor).

-

cAMP Assay Kit: HTRF® cAMP HiRange Kit (or equivalent).

-

cAMP Standard

-

Anti-cAMP Cryptate

-

cAMP-d2

-

Lysis & Detection Buffer

-

-

Culture Medium: Appropriate medium for the cell line (e.g., F-12K with 10% FBS).

-

Equipment:

-

HTRF®-compatible microplate reader

-

384-well white, low-volume tissue culture-treated plates

-

Multichannel pipettes

-

CO2 incubator (37°C, 5% CO2)

-

II. Cell Preparation

-

Culture cells to approximately 80-90% confluency.

-

Harvest cells using standard trypsinization methods.

-

Resuspend cells in fresh culture medium and perform a cell count.

-

Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/10 µL) in culture medium.

-

Dispense 10 µL of the cell suspension into each well of a 384-well plate.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

III. Assay Procedure

-

Compound Preparation: Prepare a 3x concentrated serial dilution of Solabegron Hydrochloride and controls (Isoproterenol, vehicle) in assay buffer. For a 10-point curve, a typical starting concentration might be 30 µM.

-

Cell Stimulation: Add 5 µL of the 3x compound dilutions to the appropriate wells containing the cells (10 µL). The final volume is now 15 µL.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reagent Preparation: During the incubation, prepare the HTRF® detection reagents according to the manufacturer's instructions. Mix the Anti-cAMP Cryptate and cAMP-d2 in the provided Lysis & Detection Buffer.

-

Lysis and Detection: Add 5 µL of the combined lysis/detection reagent mix to each well. The final assay volume is 20 µL.

-

Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Plate Reading: Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

IV. Data Analysis

-

Calculate Ratio: Determine the emission ratio for each well:

-

Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

-

-

Calculate Delta F % (Optional but Recommended): This normalizes the data against the negative control (vehicle).

-

Delta F % = [(Standard or Sample Ratio - Negative Control Ratio) / Negative Control Ratio] * 100

-

-

Generate Dose-Response Curve: Plot the HTRF ratio (or Delta F %) against the logarithm of the Solabegron concentration.

-

Determine EC50: Use a non-linear regression analysis (four-parameter logistic fit) to calculate the EC50 value, which represents the concentration of Solabegron that elicits 50% of the maximal response. A study using Chinese hamster ovary cells expressing the human β3-AR found an EC50 value of 22 +/- 6 nM for Solabegron.[11]

Data Presentation and Expected Results

Quantitative data should be organized for clarity and easy interpretation.

Table 1: Example Dose-Response Data for Solabegron

| Solabegron [M] | Log [M] | Avg. HTRF Ratio (665/620) | % Response (Normalized) |

| 1.00E-05 | -5.0 | 855 | 100.0% |

| 1.00E-06 | -6.0 | 862 | 98.5% |

| 1.00E-07 | -7.0 | 1250 | 89.2% |

| 3.00E-08 | -7.5 | 2100 | 68.1% |

| 1.00E-08 | -8.0 | 3500 | 34.9% |

| 3.00E-09 | -8.5 | 4500 | 11.6% |

| 1.00E-09 | -9.0 | 4950 | 1.2% |

| 0 (Vehicle) | N/A | 5000 | 0.0% |

Note: Data are hypothetical for illustrative purposes. The HTRF signal is inversely proportional to cAMP levels.

Table 2: Summary of Assay Performance Parameters

| Parameter | Value | Description |

| Solabegron EC50 | ~25 nM | Concentration for 50% maximal effect.[11] |

| Isoproterenol EC50 | ~5 nM | Potency of the non-selective agonist control. |

| Signal to Background (S/B) | > 5 | Ratio of the mean signal of the vehicle control to the mean signal of the maximal stimulation. |

| Z'-factor | > 0.6 | Indicates assay robustness and suitability for high-throughput screening. |

Troubleshooting

-

Low Signal or Poor S/B Ratio:

-

Optimize cell number per well.

-

Increase stimulation time.

-

Ensure the phosphodiesterase inhibitor (IBMX) is active and at the correct concentration.

-

-

High Well-to-Well Variability:

-

Ensure uniform cell seeding.

-

Check for pipetting inaccuracies.

-

Mix reagents thoroughly before addition.

-

-

EC50 Value Out of Range:

-

Verify the concentration of the Solabegron stock solution.

-

Check the passage number of the cell line, as receptor expression can change over time.

-

Ensure proper incubation times and temperatures were used.

-

References

- 1. Solabegron - Wikipedia [en.wikipedia.org]

- 2. Solabegron: a potential future addition to the β-3 adrenoceptor agonist armamentarium for the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The beta3-adrenoceptor agonist GW427353 (Solabegron) decreases excitability of human enteric neurons via release of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist solabegron for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 7. researchgate.net [researchgate.net]

- 8. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 9. revvity.com [revvity.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Quantification of Solabegron Hydrochloride in Biological Samples using HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solabegron hydrochloride is a selective β3-adrenergic receptor agonist that has been investigated for the treatment of overactive bladder and irritable bowel syndrome.[1][2][3] Its mechanism of action involves the relaxation of the bladder detrusor muscle.[2][4] Accurate quantification of Solabegron in biological matrices such as plasma and serum is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the determination of Solabegron hydrochloride in biological samples.

The described method is based on established principles of reversed-phase chromatography and common bioanalytical sample preparation techniques. While a specific validated method for Solabegron was not found in the public domain, this protocol provides a robust starting point for method development and validation in a research setting.

Signaling Pathway of Solabegron

Solabegron acts as a selective agonist for the β3-adrenergic receptor.[1] The binding of Solabegron to this G-protein coupled receptor initiates a signaling cascade that leads to smooth muscle relaxation.

Caption: Solabegron Signaling Pathway.

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the quantification of Solabegron hydrochloride.

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes and tips

-

Volumetric flasks and other standard laboratory glassware

-

Syringe filters (0.45 µm)

Reagents and Chemicals

-

Solabegron Hydrochloride reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Orthophosphoric acid (analytical grade)

-

Potassium dihydrogen phosphate (B84403) (analytical grade)

-

Ultrapure water

-

Human plasma/serum (drug-free)

-

Internal Standard (IS) of a structurally similar compound (e.g., a suitable beta-blocker or another beta-agonist)

Preparation of Solutions

Mobile Phase Preparation (Example):

A mixture of acetonitrile and potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 40:60 (v/v) can be used as the mobile phase. The exact ratio should be optimized during method development.

Standard Stock Solution (100 µg/mL):

Accurately weigh 10 mg of Solabegron Hydrochloride reference standard and dissolve it in a 100 mL volumetric flask with methanol.

Working Standard Solutions:

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Internal Standard (IS) Stock Solution (100 µg/mL):

Prepare a stock solution of the chosen internal standard in methanol at a concentration of 100 µg/mL.

Sample Preparation

Two common methods for sample preparation from biological matrices are protein precipitation and liquid-liquid extraction.

Method 1: Protein Precipitation (PPT)

Protein precipitation is a simpler and faster method.[1][5][6]

-

Pipette 200 µL of the biological sample (plasma or serum) into a microcentrifuge tube.

-

Add 50 µL of the Internal Standard working solution.

-

Add 600 µL of cold acetonitrile to precipitate the proteins.[7]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method 2: Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract compared to PPT.[8][9]

-

Pipette 200 µL of the biological sample into a glass tube.

-

Add 50 µL of the Internal Standard working solution.

-

Add 1 mL of a suitable organic solvent (e.g., a mixture of diethyl ether and dichloromethane).

-

Vortex for 2 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes to separate the layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Chromatographic Conditions

The following are suggested starting conditions and should be optimized for the specific instrument and column used.

| Parameter | Recommended Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector | UV at 231 nm[10] |

| Column Temperature | 30°C |

| Run Time | 10 minutes |

Method Validation Parameters

For use in regulated studies, the analytical method must be validated according to ICH or FDA guidelines. Key validation parameters include:

-

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The relationship between the concentration of the analyte and the analytical response.

-

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.

-

Recovery: The efficiency of the extraction procedure.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.

-

Stability: The stability of the analyte in the biological matrix under different storage conditions.

Data Presentation

The quantitative data obtained from the analysis should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Linearity Data for Solabegron Hydrochloride

| Concentration (µg/mL) | Peak Area |

| 0.1 | (Value) |

| 0.5 | (Value) |

| 1.0 | (Value) |

| 2.5 | (Value) |

| 5.0 | (Value) |

| 10.0 | (Value) |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Accuracy and Precision Data

| QC Level | Concentration (µg/mL) | Measured Conc. (Mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |

| LQC | 0.3 | (Value) | (Value) | (Value) |

| MQC | 4.0 | (Value) | (Value) | (Value) |

| HQC | 8.0 | (Value) | (Value) | (Value) |

Table 3: Recovery Data

| QC Level | Concentration (µg/mL) | Peak Area (Extracted) | Peak Area (Unextracted) | Recovery (%) |

| LQC | 0.3 | (Value) | (Value) | (Value) |

| MQC | 4.0 | (Value) | (Value) | (Value) |

| HQC | 8.0 | (Value) | (Value) | (Value) |

Experimental Workflow

The overall workflow for the quantification of Solabegron Hydrochloride in biological samples is depicted below.

Caption: Experimental Workflow.

Conclusion

This application note provides a comprehensive protocol for the quantification of Solabegron Hydrochloride in biological samples using HPLC. The method is based on established analytical techniques and provides a solid foundation for researchers to develop and validate a robust and reliable assay for their specific needs. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reproducible results in regulated bioanalysis.

References

- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 2. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 3. Solabegron: a potential future addition to the β-3 adrenoceptor agonist armamentarium for the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous quantification of mirabegron and vibegron in human plasma by HPLC-MS/MS and its application in the clinical determination in patients with tumors associated with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In Vivo Administration Protocol for Solabegron Hydrochloride in Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solabegron Hydrochloride is a selective β3-adrenoceptor agonist that has shown potential in preclinical and clinical studies for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS).[1][2][3] Its mechanism of action involves the relaxation of bladder smooth muscle and modulation of visceral sensation.[3][4] This document provides detailed application notes and protocols for the in vivo administration of Solabegron Hydrochloride in rodent models of OAB and IBS, based on available scientific literature. While specific data for Solabegron in rodent models is emerging, protocols for the closely related β3-adrenoceptor agonist, mirabegron (B1684304), are also included to provide a comprehensive guide.

Mechanism of Action

Solabegron acts as a selective agonist at the β3-adrenergic receptor.[1] In the bladder, this activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] Elevated cAMP levels promote the relaxation of the detrusor smooth muscle, thereby increasing bladder capacity and reducing the symptoms of OAB. In the gastrointestinal tract, the therapeutic effects of β3-adrenoceptor agonists in models of IBS are thought to be mediated by the release of somatostatin (B550006), which can modulate gut motility and visceral perception.[3]

Signaling Pathway

Data Presentation

Table 1: In Vivo Administration Parameters for β3-Adrenoceptor Agonists in Rodent Models

| Compound | Rodent Model | Indication | Route of Administration | Dosage Range | Study Duration | Reference |

| Mirabegron | Rat | Overactive Bladder (Chronic Bladder Ischemia) | Oral | 10 mg/kg/day | 8 weeks | [5] |

| Mirabegron | Rat | Overactive Bladder | Intra-arterial (i.a.) | 1 x 10⁻⁵ - 1 x 10⁻¹ mg/kg | Acute | [6] |

| Mirabegron | Mouse | Overactive Bladder (Water Avoidance Stress) | In drinking water | Not specified | 10 days | [7] |

Note: Specific dosage information for Solabegron in rodent models is limited in publicly available literature. The data for mirabegron, a structurally and functionally similar β3-adrenoceptor agonist, is provided as a reference.

Table 2: Pharmacokinetic Parameters of Mirabegron in Rodents (as a reference for Solabegron)

| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| Rat | Oral | 25 - 150 mg (human dose equivalent) | ~31 - 720 | ~2.8 - 4.0 | Dose-dependent | [8][9] |